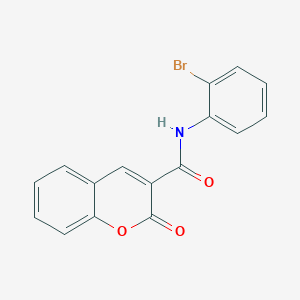

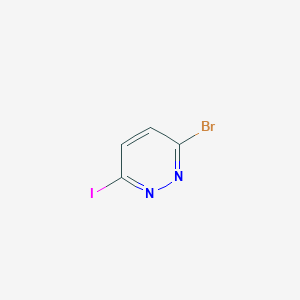

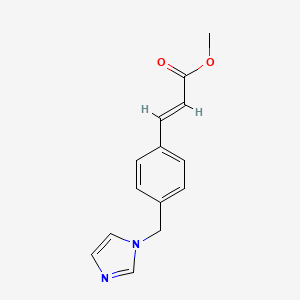

![molecular formula C18H17N5O2S2 B2981592 2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955655-08-0](/img/structure/B2981592.png)

2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research . Various methods have been reported in the literature, including the treatment of compounds with sulfuric acid, which causes the conversion of the side-chain into a 1,3,4-thiadiazole ring .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The reactivity of the cyanomethylene functionality has been exploited to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety . Additionally, the effect of various substitutions at the 5-position of 2-(2,4 dihydroxy-phenyl)-1,3,4-thiadiazoles on antiproliferative activity against different human tumor cell lines has been examined .Scientific Research Applications

Antimicrobial Agents

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They can be designed to target a variety of pathogens, including bacteria and fungi, by interfering with essential biological processes such as protein synthesis or DNA replication .

Antitumor and Cytotoxic Agents

The structural complexity of thiazole and thiadiazole compounds allows them to interact with various biological targets, making them suitable candidates for antitumor and cytotoxic agents. They can be used to inhibit the growth of cancer cells or induce apoptosis .

Anti-inflammatory Agents

Due to their ability to modulate biological pathways, some thiazole derivatives are investigated for their anti-inflammatory properties. They may work by reducing the production of pro-inflammatory cytokines or inhibiting enzymes involved in the inflammatory response .

Neuroprotective Agents

Thiazole compounds have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by preventing neuronal damage, reducing oxidative stress, or modulating neurotransmitter systems .

Antiviral Agents

Research into thiazole derivatives includes their use as antiviral agents. These compounds can be designed to interfere with viral replication or inhibit enzymes critical to the viral life cycle .

Analgesic Agents

Thiazole derivatives can also be explored for their analgesic properties. They may act on the central nervous system or peripheral pain pathways to alleviate pain without the side effects associated with traditional analgesics .

Future Directions

The 1,3,4-thiadiazole derivatives have become an important class of heterocycles due to their broad types of biological activity . Future research could focus on the design and synthesis of new 1,3,4-thiadiazole derivatives, exploring their potential applications in medicinal, agricultural, and materials chemistry .

properties

IUPAC Name |

2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S2/c1-10-22-23-18(26-10)21-16(25)12-8-5-9-13-14(12)19-17(27-13)20-15(24)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3,(H,19,20,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVDHSZJZCFWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

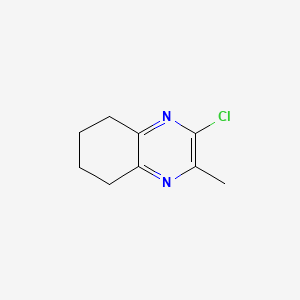

![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)

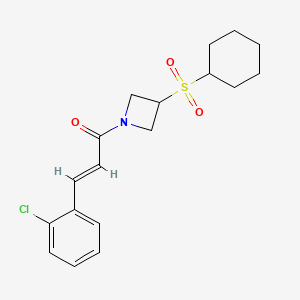

![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/no-structure.png)

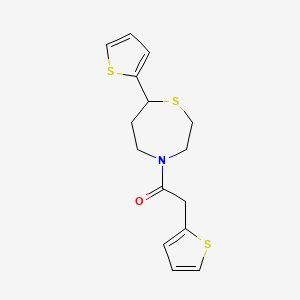

![10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2981523.png)

![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)